molecular formula C9H11ClN2O2S B8809670 2-Chloro-N-(tetrahydro-2H-pyran-4-yl)thiazole-5-carboxamide

2-Chloro-N-(tetrahydro-2H-pyran-4-yl)thiazole-5-carboxamide

Cat. No. B8809670
M. Wt: 246.71 g/mol
InChI Key: GYYGFQOBKKWSJB-UHFFFAOYSA-N
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Patent
US08178522B2

Procedure details

As described for example 135a, 2-chloro-thiazole-5-carboxylic acid ethyl ester (500 mg, 2.6 mmol) was converted, using 4-aminotetrahydropyran instead of isopropylamine, to the title compound (471 mg, 73%) which was obtained as a white solid after purification by chromatography (silica, 0 to 3% methanol in dichloromethane). MS: m/e=247.3 [M+H]+.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
73%

Identifiers

REACTION_CXSMILES
C(O[C:4]([C:6]1[S:10][C:9]([Cl:11])=[N:8][CH:7]=1)=[O:5])C.[NH2:12][CH:13]1[CH2:18][CH2:17][O:16][CH2:15][CH2:14]1>>[O:16]1[CH2:17][CH2:18][CH:13]([NH:12][C:4]([C:6]2[S:10][C:9]([Cl:11])=[N:8][CH:7]=2)=[O:5])[CH2:14][CH2:15]1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C(C)OC(=O)C1=CN=C(S1)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1CCC(CC1)NC(=O)C1=CN=C(S1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 471 mg
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.